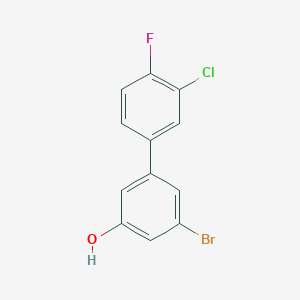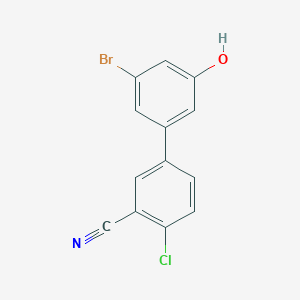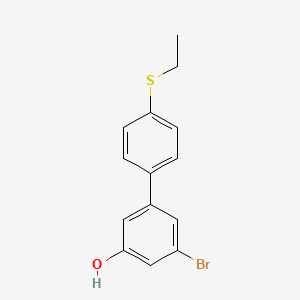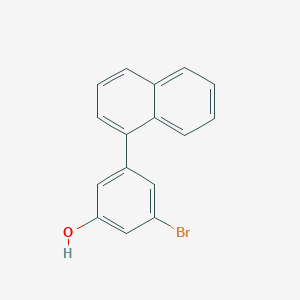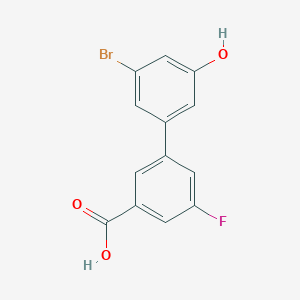
3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, is a phenolic compound that is used in scientific research and lab experiments. It is a colorless to light yellow solid that is soluble in water and alcohol. It has a molecular weight of 368.27 g/mol and a melting point of 68-70°C. 3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, has a variety of applications in scientific research and lab experiments due to its unique properties.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, is used in scientific research and lab experiments due to its unique properties. It has been used in the synthesis of various compounds such as 3-bromo-5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole and 3-bromo-5-(3,5-dimethoxyphenyl)-2-thiophenecarboxaldehyde. It is also used in the synthesis of heterocyclic compounds such as 5-bromo-3-(3,5-dimethoxyphenyl)-2-furylmethanol, 5-bromo-3-(3,5-dimethoxyphenyl)-2-thiophenecarboxaldehyde, and 5-bromo-3-(3,5-dimethoxyphenyl)-2-thiophenecarboxylic acid. It has also been used in the synthesis of pharmaceuticals and agrochemicals such as 5-bromo-3-(3,5-dimethoxyphenyl)-2-furylmethanol.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, is not well understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. It is also believed to be involved in the inhibition of certain metabolic pathways in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, are not well understood. However, it is believed to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, in lab experiments include its availability, low cost, and ease of use. It is also relatively stable and can be stored for long periods of time without degrading. The main limitation of using this compound in lab experiments is the lack of information regarding its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
In order to better understand the mechanism of action and biochemical and physiological effects of 3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, further research is needed. Possible future directions include further studies on the synthesis of this compound, its use in the synthesis of pharmaceuticals and agrochemicals, and its use as an inhibitor of certain metabolic pathways in cells. Additionally, further studies on its antioxidant, anti-inflammatory, and anti-cancer properties could also be conducted. Finally, further studies on its potential toxicity and its effects on the environment could also be conducted.
Métodos De Síntesis
The synthesis of 3-Bromo-5-(3,5-dimethoxyphenyl)phenol, 95%, has been studied extensively. It is synthesized by reacting 3-bromo-5-methoxybenzaldehyde with 3,5-dimethoxybenzyl bromide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature and the product is isolated by filtration. The product is then purified by recrystallization from methanol or ethanol.
Propiedades
IUPAC Name |
3-bromo-5-(3,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-17-13-5-10(6-14(8-13)18-2)9-3-11(15)7-12(16)4-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGIXQMTBYXZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686437 |
Source


|
| Record name | 5-Bromo-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-81-6 |
Source


|
| Record name | 5-Bromo-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

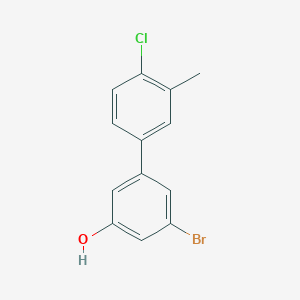

![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
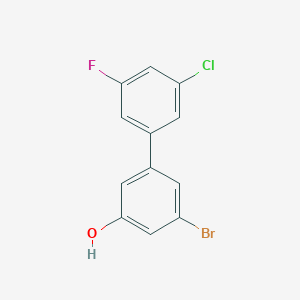
![3-Bromo-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383461.png)

